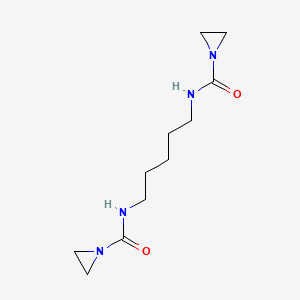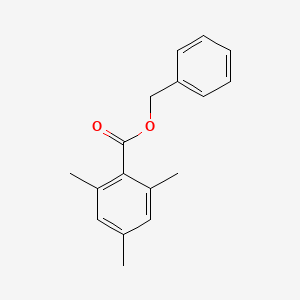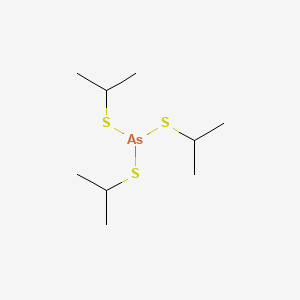
Propyl thioarsenite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl thioarsenite is an organoarsenic compound that contains both sulfur and arsenic atoms It is a member of the thioarsenite family, which are compounds where arsenic is bonded to sulfur
Preparation Methods
The synthesis of propyl thioarsenite typically involves the reaction of arsenic trioxide with a thiol compound under controlled conditions. One common method is to react arsenic trioxide with propyl mercaptan in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature that facilitates the formation of the desired thioarsenite compound. Industrial production methods may involve similar reactions but on a larger scale, with additional steps to purify the final product.
Chemical Reactions Analysis
Propyl thioarsenite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form arsenate compounds.
Reduction: It can be reduced to form arsenite compounds.
Substitution: It can undergo substitution reactions where the propyl group is replaced by other alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Propyl thioarsenite has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organoarsenic compounds.
Biology: It is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in treating certain medical conditions, although its toxicity is a concern.
Industry: It may be used in the production of specialized materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which propyl thioarsenite exerts its effects involves its interaction with cellular components. It can bind to thiol groups in proteins, affecting their function. This interaction can disrupt cellular processes and lead to various biological effects. The molecular targets and pathways involved are still being studied, but it is known that the compound can interfere with enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
Propyl thioarsenite can be compared to other thioarsenite compounds, such as methyl thioarsenite and ethyl thioarsenite. These compounds share similar chemical properties but differ in the alkyl group attached to the arsenic atom. The uniqueness of this compound lies in its specific alkyl group, which can influence its reactivity and potential applications. Similar compounds include:
- Methyl thioarsenite
- Ethyl thioarsenite
- Phenyl thioarsenite
These compounds can be used in similar applications but may have different reactivity and biological effects due to the differences in their alkyl or aryl groups.
Properties
CAS No. |
5582-57-0 |
|---|---|
Molecular Formula |
C9H21AsS3 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
tris(propan-2-ylsulfanyl)arsane |
InChI |
InChI=1S/C9H21AsS3/c1-7(2)11-10(12-8(3)4)13-9(5)6/h7-9H,1-6H3 |
InChI Key |
XJUJPNRSHJHBOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S[As](SC(C)C)SC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


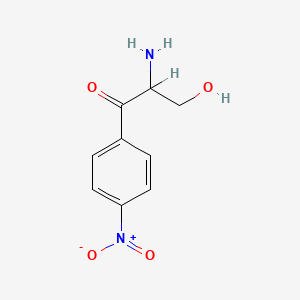
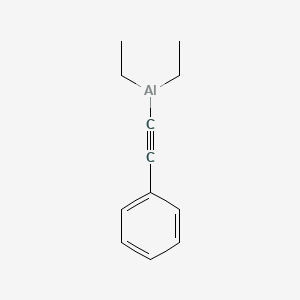
![2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole](/img/structure/B14737613.png)
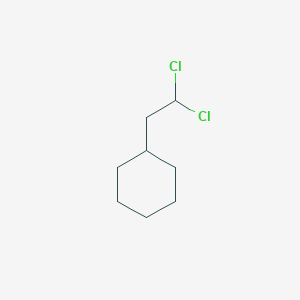
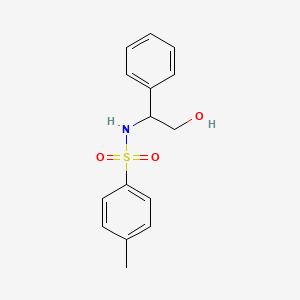
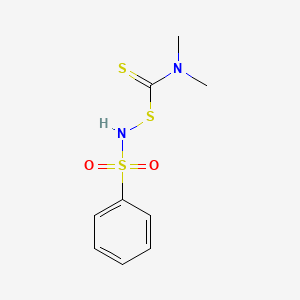
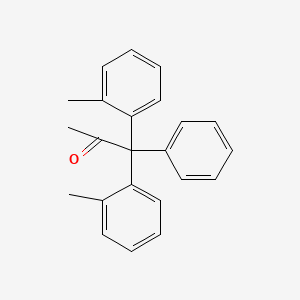
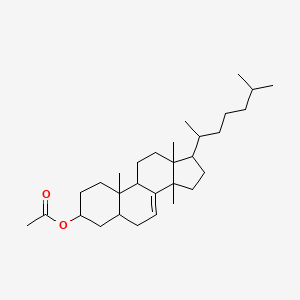
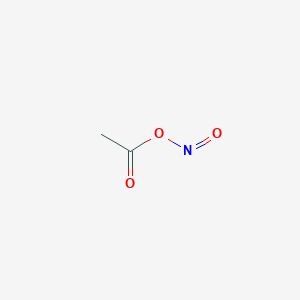

![2-[Benzyl(methyl)amino]-2-phenylethanol](/img/structure/B14737653.png)
![1-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenylpiperazine](/img/structure/B14737659.png)
